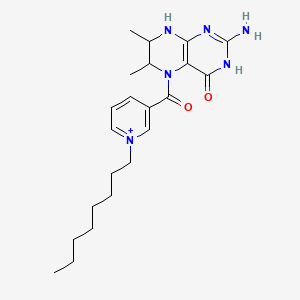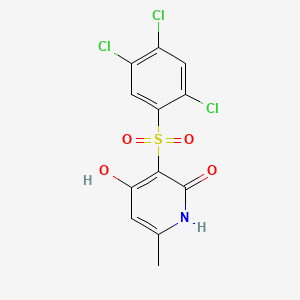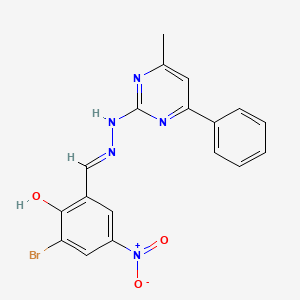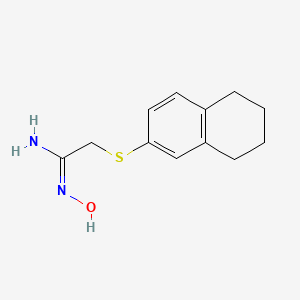![molecular formula C22H25N3O2S B13381818 2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B13381818.png)
2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound featuring a thiazole ring, an anilino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where 3,4-dimethylaniline reacts with the thiazole intermediate.
Acetamide Formation: The final step involves the acylation of the thiazole-anilino intermediate with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the anilino and trimethylphenyl moieties.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction results in the formation of alcohols or amines.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological processes.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its interactions with biological targets suggest applications in drug development for treating various diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for creating polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and anilino group play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide
- 2-[(2,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
- 2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4,6-trimethoxyphenyl)acetamide
Uniqueness
What sets 2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4,6-trimethylphenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C22H25N3O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C22H25N3O2S/c1-12-8-15(4)20(16(5)9-12)24-19(26)11-18-21(27)25-22(28-18)23-17-7-6-13(2)14(3)10-17/h6-10,18H,11H2,1-5H3,(H,24,26)(H,23,25,27) |
InChI Key |
AVZVFACXTAYYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B13381746.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B13381748.png)
![2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B13381755.png)
![2-[(2-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B13381770.png)

![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13381772.png)
![N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N',N''-diphenylguanidine](/img/structure/B13381776.png)

![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13381785.png)
![2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13381792.png)



![N'-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B13381814.png)
